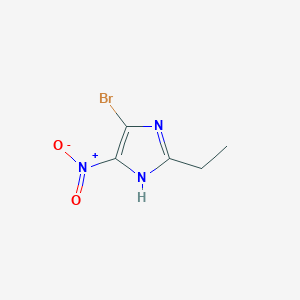

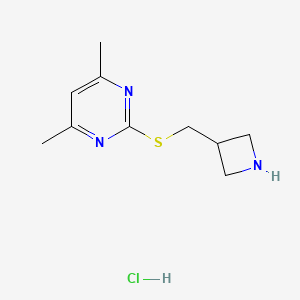

![molecular formula C12H13IN2O B1380570 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- CAS No. 1562305-17-2](/img/structure/B1380570.png)

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-

Overview

Description

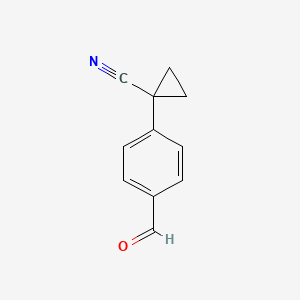

“1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-” is a chemical compound with the molecular formula C12H13IN2O . It is a derivative of pyrazole, which is a simple aromatic ring organic compound of the heterocyclic diazole series, characterized by a 5-member ring structure composed of two nitrogen atoms in adjacent positions and three carbon atoms .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Also, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Scientific Research Applications

Synthesis of Heterobiaryls

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-: is utilized in the indium-mediated synthesis of heterobiaryls . These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules. The process involves the coupling of two different aromatic systems, which can lead to the creation of complex structures found in pharmaceuticals.

Iodination Reactions

This compound undergoes further iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . These di-iodo and tri-iodo derivatives are valuable for their potential use in further organic synthesis, particularly in the preparation of more complex iodinated compounds.

Safety and Hazards

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-” could be in these fields.

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biochemical processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohols in the body, while Mycocyclosin synthase is a key enzyme in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis .

Mode of Action

It is known to interact with its targets, potentially influencing their enzymatic activities

properties

IUPAC Name |

4-iodo-1-(2-phenylmethoxyethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O/c13-12-8-14-15(9-12)6-7-16-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPABQBJFUCEBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

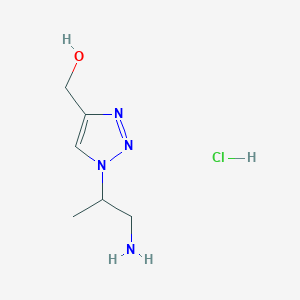

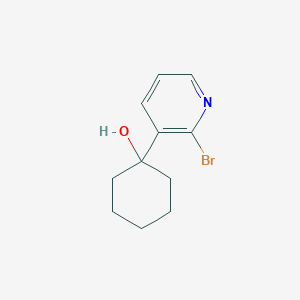

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)

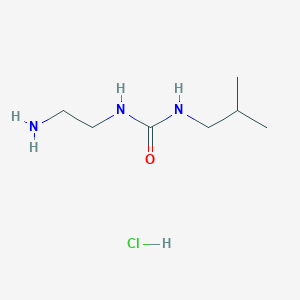

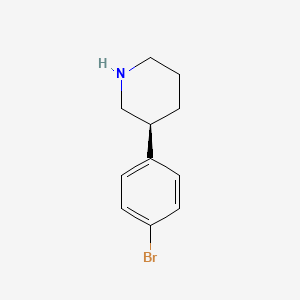

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)

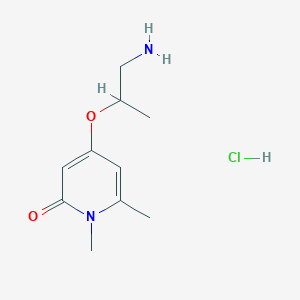

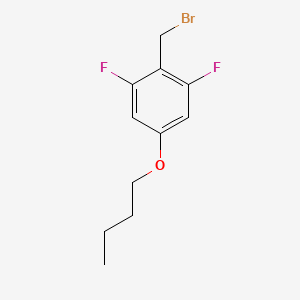

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)